Bicyclo[2.2.1]heptane-2-thiol
Description
Bicyclo[2.2.1]heptane-2-thiol (CAS 5391-78-6), also known as 1,7,7-Trimethylthis compound, is a bicyclic organosulfur compound with the molecular formula C₁₀H₁₈S and a molecular weight of 170.31 g/mol. Its structure features a norbornane backbone (bicyclo[2.2.1]heptane) substituted with a thiol (-SH) group at the 2-position and three methyl groups at the 1,7,7-positions. Key physical properties include a density of 0.98 g/cm³, boiling point of 205.9°C (at 760 mmHg), and flash point of 68.6°C . The compound's rigidity and hydrophobic methyl groups make it a promising scaffold in medicinal chemistry, particularly for mimicking bioactive natural products or enhancing binding affinity through steric effects.
Properties
Molecular Formula |
C7H12S |
|---|---|
Molecular Weight |
128.24 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 |
InChI Key |
IOPZYMJYUACERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-thiol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with sulfur-containing dienophiles under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds. The process may include the use of specific catalysts and reaction conditions to ensure high yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Neuronal Activity Modulation
Bicyclo[2.2.1]heptane-2-thiol derivatives have been studied for their potential role as selective KCNQ2 and KCNQ4 channel openers. Research indicates that these compounds can modulate neuronal activity effectively. For instance, the compound ML213 shows an EC(50) of 230 nM for KCNQ2 and 510 nM for KCNQ4, demonstrating selectivity over other potassium channels, which could be valuable in understanding neuronal regulation and developing new therapeutic agents .
Drug Design and Development
The unique structural features of this compound make it a promising scaffold in drug design. Its ability to stabilize certain conformations can enhance the pharmacological profile of drug candidates, particularly in neuropharmacology .
Chemical Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations to yield complex molecules used in pharmaceuticals and agrochemicals. For example, its derivatives can be synthesized via reactions involving nitroolefins, leading to valuable carboxylate products .
Thermal Reactions
Pyrolysis of this compound has been investigated to understand its thermal stability and reaction pathways. Studies reveal that pyrolysis yields tricyclo[2.2.1.0]heptane and bicyclo[2.2.1]hept-2-ene through competing carbene and radical mechanisms, providing insights into its reactivity under thermal conditions .
Material Science
Polymer Additives
this compound is utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to environmental factors, making it suitable for applications in coatings and adhesives .
Nanotechnology Applications
In nanotechnology, bicyclic compounds like this compound are explored for their potential use in creating nanoparticles for drug delivery systems, enhancing the bioavailability of therapeutic agents while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiol Derivatives
{Bicyclo[2.2.1]heptan-2-yl}methanethiol
This compound shares the bicyclo[2.2.1]heptane core but positions the thiol group on a methylene bridge (-CH₂SH) rather than directly on the bicyclic framework. Applications in catalysis or polymer cross-linking may differ due to this flexibility .
Bicyclo[3.1.0]hexane-2-thiol
With a smaller bicyclo[3.1.0]hexane system, this compound exhibits increased ring strain and altered electronic properties. The thiol group’s reactivity may be amplified due to the distorted geometry, making it suitable for strain-promoted thiol-ene reactions. However, its reduced hydrophobicity (lacking methyl groups) limits pharmaceutical applications compared to the methyl-rich Bicyclo[2.2.1]heptane-2-thiol .
Table 1: Comparison of Bicyclic Thiol Derivatives
| Compound | Bicyclic System | Thiol Position | Key Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|---|
| This compound | [2.2.1] | C2 | 1,7,7-Trimethyl | 170.31 | Drug design, catalysis |
| {Bicyclo[2.2.1]heptan-2-yl}methanethiol | [2.2.1] | CH₂ bridge | None | ~154.27* | Polymer chemistry, organic synthesis |
| Bicyclo[3.1.0]hexane-2-thiol | [3.1.0] | C2 | None | ~130.23* | Click chemistry, materials science |
*Calculated based on molecular formulas.
Comparison with Other Functionalized Bicyclo[2.2.1]heptane Derivatives
Bicyclo[2.2.1]heptan-2-ol
Replacing the thiol group with a hydroxyl (-OH) group significantly alters polarity and hydrogen-bonding capacity. Bicyclo[2.2.1]heptan-2-ol is more water-soluble but less reactive in nucleophilic substitutions. It serves as a precursor in synthesizing phosphonothioic dichlorides .
Bicyclo[2.2.1]heptane-2-carboxylic Acid
The carboxylic acid (-COOH) group introduces acidity (pKa ~4-5) and enables salt formation, enhancing bioavailability. Unlike the thiol derivative, this compound is utilized in peptide mimetics and enzyme inhibition studies .
Bicyclo[2.2.1]heptan-2-ylamine
The amino (-NH₂) group provides basicity (pKa ~10-11) and enables participation in Schiff base formation. This derivative is critical in synthesizing imidamide derivatives for antimicrobial research but lacks the redox activity of thiols .
Unique Features and Research Findings
- Steric Effects : The 1,7,7-trimethyl substitution in this compound enhances steric shielding, protecting the thiol group from oxidation and improving metabolic stability in drug candidates .
- Biological Activity : Thiol-containing bicyclic compounds are explored as Cathepsin C inhibitors for respiratory diseases, leveraging their ability to form covalent bonds with catalytic cysteine residues .
- Synthetic Versatility : The thiol group enables facile conjugation via thiol-ene reactions, making it valuable in bioconjugation and polymer chemistry .
Biological Activity
Bicyclo[2.2.1]heptane-2-thiol is a bicyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a thiol functional group (-SH) attached to the bicyclic heptane structure. This configuration enhances its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Activity : The thiol group can act as a nucleophile, participating in various biochemical reactions, including disulfide bond formation and thiol-disulfide exchange reactions.
- Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress in cells.
- Enzyme Modulation : this compound may influence enzyme activity by modifying active sites through thiolation or by acting as a substrate.
Anticancer Activity
Recent studies have indicated that bicyclo[2.2.1]heptane derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines by inhibiting cell migration and proliferation.
- Case Study : In vitro assays demonstrated that certain bicyclo[2.2.1]heptane derivatives inhibited the migration of pancreatic cancer cells (CFPAC1) by approximately 20% after 48 hours of treatment, suggesting potential use in cancer therapies aimed at metastasis prevention .
Neuropharmacological Effects
Bicyclo[2.2.1]heptane derivatives have been explored for their effects on ion channels, particularly KCNQ channels, which are critical in neuronal excitability.
- Research Findings : A study reported that N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides selectively activate KCNQ2 and KCNQ4 channels with EC50 values of 230 nM and 510 nM respectively, indicating their potential as therapeutic agents in treating neurological disorders .
Stability and Metabolism
The stability of this compound in biological systems is crucial for its therapeutic application:
- In Vitro Stability : Studies have shown that certain derivatives maintain high stability in simulated gastric fluid and plasma, which is essential for oral bioavailability .
- Metabolic Profiling : Metabolism studies indicate that while some compounds degrade in liver microsomes, they exhibit favorable pharmacokinetic profiles in systemic circulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Stability Profile |
|---|---|---|
| This compound | Anticancer, neuropharmacological | High stability in plasma |
| Norbornene | Higher reactivity due to double bonds | Variable stability |
| Norbornadiene | Increased reactivity | Less stable than thiol derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
